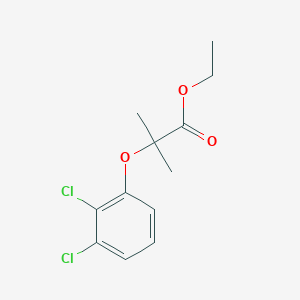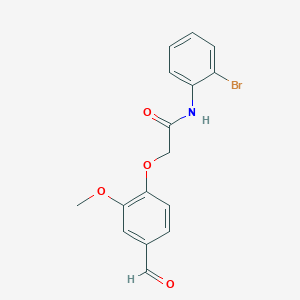![molecular formula C15H11ClF3NO2 B4780510 2-(4-chlorophenoxy)-N-[4-(trifluoromethyl)phenyl]acetamide](/img/structure/B4780510.png)
2-(4-chlorophenoxy)-N-[4-(trifluoromethyl)phenyl]acetamide
Descripción general
Descripción
2-(4-chlorophenoxy)-N-[4-(trifluoromethyl)phenyl]acetamide, also known as CP94, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is particularly interesting because of its unique chemical structure, which makes it an effective tool for investigating various biochemical and physiological processes. In
Mecanismo De Acción
2-(4-chlorophenoxy)-N-[4-(trifluoromethyl)phenyl]acetamide works by inhibiting the activity of FAAH, which is an enzyme that breaks down endocannabinoids in the body. Endocannabinoids are signaling molecules that play a critical role in regulating various physiological processes, including pain, mood, and inflammation. By inhibiting FAAH, this compound can increase the levels of endocannabinoids in the body, which can have a wide range of effects on physiological processes.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. One of the most significant effects of this compound is its ability to increase the levels of endocannabinoids in the body. This can have a wide range of effects on physiological processes, including reducing pain, inflammation, and anxiety. This compound has also been shown to have neuroprotective effects, which may make it useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(4-chlorophenoxy)-N-[4-(trifluoromethyl)phenyl]acetamide is a valuable tool for investigating various biochemical and physiological processes, but it does have some limitations. One of the main limitations of this compound is its relatively low selectivity for FAAH. This means that it may also inhibit other enzymes in the body, which can lead to off-target effects. Additionally, this compound has a relatively short half-life in the body, which can make it difficult to use in long-term experiments.
Direcciones Futuras
There are several future directions for research on 2-(4-chlorophenoxy)-N-[4-(trifluoromethyl)phenyl]acetamide. One area of interest is the development of more selective inhibitors of FAAH that can avoid off-target effects. Another area of interest is the use of this compound in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's. Finally, researchers are also interested in exploring the potential of this compound in the treatment of pain and inflammation. Overall, this compound is a valuable tool for investigating various biochemical and physiological processes, and there is still much to be learned about its potential applications in scientific research.
Aplicaciones Científicas De Investigación
2-(4-chlorophenoxy)-N-[4-(trifluoromethyl)phenyl]acetamide has been used extensively in scientific research to investigate various biochemical and physiological processes. One of the most common applications of this compound is in the study of the endocannabinoid system, which plays a critical role in regulating a wide range of physiological processes, including appetite, pain, mood, and inflammation. This compound has been shown to act as a potent inhibitor of the enzyme fatty acid amide hydrolase (FAAH), which is responsible for breaking down endocannabinoids in the body. By inhibiting FAAH, this compound can increase the levels of endocannabinoids in the body, which can have a wide range of effects on physiological processes.
Propiedades
IUPAC Name |
2-(4-chlorophenoxy)-N-[4-(trifluoromethyl)phenyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClF3NO2/c16-11-3-7-13(8-4-11)22-9-14(21)20-12-5-1-10(2-6-12)15(17,18)19/h1-8H,9H2,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCKVDCNUYPFALP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(F)(F)F)NC(=O)COC2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClF3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-({3-[(2-bromophenoxy)methyl]-4-methoxybenzoyl}amino)-N-(1,5-dimethyl-1H-pyrazol-4-yl)-1-ethyl-1H-pyrazole-5-carboxamide](/img/structure/B4780430.png)

![N-(4-bromo-2-fluorophenyl)-2-({5-[3-(2,4-dichlorophenoxy)propyl]-1,3,4-oxadiazol-2-yl}thio)acetamide](/img/structure/B4780442.png)
![N-[3-cyano-6-(1,1-dimethylpropyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-2-[(4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4780444.png)
![2-({[(4-chlorophenyl)amino]carbonyl}amino)-N-propylbenzamide](/img/structure/B4780450.png)
![5-chloro-8-[2-(3-methyl-4-nitrophenoxy)ethoxy]quinoline](/img/structure/B4780462.png)
![5-{[1-(3-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1,3-thiazolidine-2,4-dione](/img/structure/B4780464.png)


![N-(4-{[(3-chlorophenyl)amino]sulfonyl}phenyl)-2-thiophenesulfonamide](/img/structure/B4780478.png)
![methyl 5-[4-(difluoromethoxy)phenyl]pyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B4780490.png)
![5-bromo-N-[2-(4-chloro-2-methylphenoxy)ethyl]-2-thiophenesulfonamide](/img/structure/B4780505.png)
![[(2-{[5-methyl-4-(4-methylphenyl)-1,3-thiazol-2-yl]amino}-2-oxoethyl)thio]acetic acid](/img/structure/B4780509.png)
